molecular formula C18H17N3O4 B2723092 methyl 4-((2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate CAS No. 2034275-21-1

methyl 4-((2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate

Cat. No.: B2723092
CAS No.: 2034275-21-1
M. Wt: 339.351
InChI Key: CCMFTHRWHILTJS-UHFFFAOYSA-N
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Description

Methyl 4-((2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate is a useful research compound. Its molecular formula is C18H17N3O4 and its molecular weight is 339.351. The purity is usually 95%.
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Scientific Research Applications

Molecular Structures and Synthetic Approaches

  • Hydrogen-bonded Supramolecular Structures : Research on substituted 4-pyrazolylbenzoates, which share a resemblance in structural motifs to the compound of interest, has revealed diverse supramolecular structures ranging from one-dimensional chains to three-dimensional frameworks through hydrogen bonding. These findings illustrate the compound's potential role in developing materials with specific molecular architectures (Portilla et al., 2007).

  • Renewable PET Synthesis : In the context of sustainable materials, research on the Diels–Alder and dehydrative aromatization reactions involving furan derivatives for producing biobased terephthalic acid precursors indicates the relevance of furan-containing compounds in creating renewable plastics. Such studies underscore the importance of furan derivatives in green chemistry and materials science applications (Pacheco et al., 2015).

  • Antimicrobial and Anticancer Activities : The exploration of furan ring-containing organic ligands and their metal complexes for antimicrobial activities provides a glimpse into the pharmaceutical potential of compounds with furan motifs. These studies contribute to understanding how structural variations influence biological activity and offer pathways for designing new therapeutics (Patel, 2020).

Potential Applications in Pharmacology and Materials Science

  • Leukotriene Receptor Antagonism : Research into compounds with furan and carbamoyl groups has identified potential antagonists of leukotriene receptors, suggesting applications in treating inflammatory diseases. This highlights the pharmacological relevance of studying compounds with similar structural features (Ando et al., 2004).

  • Crystal Engineering and Phase Transitions : Studies on methyl 2-(carbazol-9-yl)benzoate, though not identical, offer insight into the use of pressure in crystal engineering to induce phase transitions in compounds with complex molecular structures. This research is pertinent to the development of materials with tunable properties for technological applications (Johnstone et al., 2010).

Properties

IUPAC Name

methyl 4-[[2-(furan-2-yl)-2-pyrazol-1-ylethyl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-24-18(23)14-7-5-13(6-8-14)17(22)19-12-15(16-4-2-11-25-16)21-10-3-9-20-21/h2-11,15H,12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCMFTHRWHILTJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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